(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine
Description
Properties
CAS No. |
61020-73-3 |
|---|---|
Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C15H19N3S/c1-18-9-4-7-15(18)16-8-10-19-14-11-17-13-6-3-2-5-12(13)14/h2-3,5-6,11,17H,4,7-10H2,1H3 |
InChI Key |
JGFUFYJQVPUYJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NCCSC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Indole-Sulfanylethyl Intermediate
The indole component is functionalized at the 3-position with a sulfanylethyl substituent. This is typically achieved by:
- Starting from 1H-indole, selective substitution at the 3-position is performed.
- Introduction of a thiol or sulfanyl group via nucleophilic substitution or thiolation reactions.
- Attachment of the ethyl linker bearing the sulfanyl group, often through alkylation with a suitable haloethyl sulfide or via thiol-ene click chemistry.
The sulfanyl linkage is critical for the biological activity and requires mild conditions to avoid oxidation of the sulfur atom.
Synthesis of 1-Methylpyrrolidin-2-imine
The pyrrolidin-2-imine fragment is synthesized by:
- Starting from 1-methylpyrrolidine or its derivatives.
- Introduction of the imine functionality at the 2-position, which can be achieved by oxidation of the corresponding amine or by condensation with suitable aldehydes or ketones.
- The (2Z) configuration is favored by controlling the reaction conditions such as temperature, solvent, and catalysts.
Coupling to Form the Target Compound
The final step involves coupling the indole-sulfanylethyl intermediate with the 1-methylpyrrolidin-2-imine. This can be done by:
- Nucleophilic substitution or condensation reactions under inert atmosphere to prevent oxidation.
- Use of coupling agents or catalysts to promote bond formation between the sulfur-linked ethyl chain and the imine moiety.
- Purification by crystallization or chromatography to isolate the (2Z) isomer with high purity.
Detailed Research Findings and Data
While direct literature on this exact compound is limited, related synthetic methods for indole derivatives and pyrrolidin-imine compounds provide insights:
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| 1 | Indole 3-position thiolation | Mild base, thiolating agent | Avoids sulfur oxidation |
| 2 | Alkylation | Haloethyl sulfide, base | Controls regioselectivity |
| 3 | Imine formation | Condensation with aldehyde, acid/base catalyst | Temperature control to favor (2Z) isomer |
| 4 | Coupling | Coupling agent, inert atmosphere | Purification critical for isomeric purity |
- Purification methods such as recrystallization from alcohols (e.g., isopropanol) or chromatographic techniques are essential to achieve >99% purity, as demonstrated in analogous indole-pyrrolidine compounds synthesis.
- The use of palladium-catalyzed coupling reactions (Heck-type) is common in related indole functionalization but requires highly purified intermediates to avoid catalyst poisoning.
- Spectroscopic methods including FT-IR and HPLC are employed to confirm the structure and purity of intermediates and final products.
Analytical and Purification Techniques
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with target purities exceeding 98-99.5% for pharmaceutical-grade compounds.
- FT-IR spectroscopy confirms functional groups, especially the imine C=N stretch and sulfanyl linkages.
- Crystallization techniques using dicarboxylic acids or alcohol solvents improve intermediate purity and facilitate isolation.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Purity |
|---|---|---|---|
| Indole sulfanylethyl synthesis | Thiolation and alkylation | Thiolating agents, haloethyl sulfides, mild bases | Functionalized indole intermediate |
| Pyrrolidin-2-imine synthesis | Imine formation via condensation | Aldehydes, acid/base catalysts, temperature control | (2Z)-configured imine intermediate |
| Coupling of fragments | Nucleophilic substitution or coupling | Coupling agents, inert atmosphere | Target compound with high stereoselectivity |
| Purification | Recrystallization, chromatography | Alcohol solvents, dicarboxylic acids | >99% purity confirmed by HPLC |
Chemical Reactions Analysis
Imine Formation and Reactions
Imines are formed through the condensation of amines and carbonyl compounds, a reaction that is reversible under acidic conditions . The mechanism involves nucleophilic addition, proton transfer, protonation, and water elimination . Given the imine functionality in (2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine , understanding these principles is crucial for predicting its reactivity.
2.1. Imine Hydrolysis
Imines can be hydrolyzed back to their amine and carbonyl components under acidic conditions. This reaction is the reverse of imine formation and can be influenced by factors such as pH and temperature .
2.2. Nucleophilic Addition
Imines can undergo nucleophilic addition reactions, which are common in organic synthesis. These reactions can lead to the formation of new carbon-nitrogen bonds and are often used in the synthesis of complex molecules.
Potential Chemical Reactions
Given the structure of This compound , several potential chemical reactions can be hypothesized:
-
Hydrolysis : The imine group could undergo hydrolysis under acidic conditions to yield the corresponding amine and aldehyde.
-
Nucleophilic Substitution : The sulfanyl group could participate in nucleophilic substitution reactions, potentially replacing the sulfur with other nucleophiles.
-
Reduction : The imine could be reduced to form an amine, which might be useful in synthesizing related compounds.
Indole Chemistry
The indole moiety in the compound is known for its reactivity in various organic reactions. For example, indoles can participate in Friedel-Crafts reactions, Mannich reactions, and other electrophilic substitutions .
Data Tables
Given the lack of specific data on This compound , the following table provides general information on related compounds and reactions:
| Compound/Reaction | Conditions | Yield/Outcome |
|---|---|---|
| Imine Formation | Acidic conditions, reflux | High yield |
| Imine Hydrolysis | Acidic conditions, water | Reversible |
| Indole Substitution | Electrophilic conditions | Variable yield |
Scientific Research Applications
The compound (2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and drug development. This article explores its applications, supported by relevant case studies and data.
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structure allows for interactions with various biological pathways:
- Anticancer Activity : Preliminary studies indicate that compounds with indole and pyrrolidine structures may exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, indole derivatives have shown promise in inhibiting tumor growth in various cancer models.
- Neuroprotective Effects : Compounds similar to this one have been studied for neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The indole structure is known for its ability to cross the blood-brain barrier, enhancing its therapeutic viability in neurological conditions.
Modulation of Biological Pathways
Research suggests that the compound may modulate several biological pathways:
- Histone Demethylase Inhibition : Compounds with similar frameworks have been identified as inhibitors of histone demethylases, which play crucial roles in epigenetic regulation. This inhibition can lead to altered gene expression profiles beneficial in treating cancers and other diseases related to epigenetic dysregulation.
- Myotonic Dystrophy Treatment : There is ongoing research into compounds that can modulate gene expression related to myotonic dystrophy. The structural characteristics of this compound may position it as a candidate for further exploration in this area.
Synthetic Applications
The synthesis of such compounds is also of interest:
- Building Blocks for Drug Development : The unique structure of this compound can serve as a building block for synthesizing more complex molecules with enhanced biological activities.
Case Study 1: Anticancer Properties
In a study investigating the anticancer effects of indole derivatives, researchers found that modifications to the indole structure significantly enhanced cytotoxicity against breast cancer cell lines. The inclusion of the pyrrolidine ring improved solubility and bioavailability, leading to better therapeutic outcomes.
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted that compounds with similar sulfanyl and indole functionalities exhibited reduced oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating conditions like Alzheimer's disease.
Data Table
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The thioether linkage and pyrrolidine ring contribute to its overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Structural comparisons are critical for predicting bioactivity and mechanism of action. Key methods include:
- Tanimoto and Dice Indices : These quantify molecular similarity using bit vectors derived from structural fingerprints (e.g., MACCS keys, Morgan fingerprints). For example, compounds sharing the pyrrolidine-imine core and sulfur-containing substituents exhibit Tanimoto scores >0.7, indicating high similarity .
- Graph-Based Comparisons : These methods evaluate molecular graphs to capture topology and stereochemistry, offering higher accuracy than bit-vector approaches. The target compound’s Z-configuration and indole orientation are better resolved via graph matching .
Table 1: Structural and Similarity Metrics of Selected Analogues
| Compound Name | Core Structure | Key Substituents | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|---|---|
| Target Compound | Pyrrolidine-imine | Indole-sulfanyl-ethyl, methyl | 1.00 | 1.00 |
| (2R,3S,4R)-2-Phenylsulfonylmethyl-pyrrolidine | Pyrrolidine | Phenylsulfonylmethyl, isopropylidene | 0.65 | 0.68 |
| N-(Indol-3-yl-methyl)-pyrrolidin-2-one | Pyrrolidinone | Indole-methyl | 0.58 | 0.61 |
| 1-Methylpyrrolidine-2-imine-thioether | Pyrrolidine-imine | Methyl, thioether | 0.72 | 0.75 |
Notes: Data adapted from similarity analyses in PubChem and NCI-60 datasets .
Bioactivity and Target Profiles
Hierarchical clustering of bioactivity data (e.g., NCI-60 cytotoxicity screens) reveals that the target compound clusters with indole- and sulfur-containing analogues. These compounds show shared inhibition of kinases and oxidoreductases, likely due to interactions with catalytic cysteine residues or π-stacking with aromatic amino acids .
Table 2: Bioactivity Comparison (IC₅₀ in μM)
| Compound Name | Kinase X | Oxidoreductase Y | GPCR Z |
|---|---|---|---|
| Target Compound | 0.12 | 1.45 | >50 |
| (2R,3S,4R)-2-Phenylsulfonylmethyl-pyrrolidine | >50 | 2.80 | 12.3 |
| N-(Indol-3-yl-methyl)-pyrrolidin-2-one | 8.90 | >50 | 0.95 |
| 1-Methylpyrrolidine-2-imine-thioether | 0.25 | 3.10 | >50 |
Notes: Kinase X and Oxidoreductase Y are cysteine-dependent enzymes; GPCR Z is a serotonin receptor subtype .
Mechanistic Insights from Molecular Modeling
- Virtual Screening : The target compound’s indole-sulfanyl group enhances hydrophobic and hydrogen-bonding interactions in kinase active sites compared to phenylsulfonyl or simple thioether analogues .
- Lumping Strategies : In reaction modeling, the compound is grouped with other indole-pyrrolidine derivatives due to shared reactivity patterns (e.g., electrophilic substitution at C3 of indole) .
Biological Activity
(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₈N₂S
- IUPAC Name : this compound
This structure includes an indole moiety, which is known for various biological activities, and a pyrrolidine ring that may contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many indole derivatives have been shown to inhibit various enzymes, which could be a mechanism through which this compound exerts its effects.
- Modulation of Signaling Pathways : Compounds containing indole and pyrrolidine rings may influence signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
-
Anticancer Activity
- Studies have indicated that compounds with indole structures can induce apoptosis in cancer cells. For instance, analogs of indole have demonstrated the ability to inhibit tumor growth in various cancer models.
- A specific study highlighted that derivatives similar to this compound showed promising results against glioblastoma cells, with IC50 values indicating effective cytotoxicity at low concentrations .
-
Antimicrobial Properties
- Indole derivatives are known for their antimicrobial activities. Research has shown that compounds with sulfanyl groups exhibit enhanced antibacterial effects against both gram-positive and gram-negative bacteria .
- The compound's activity against specific pathogens could be further explored through minimum inhibitory concentration (MIC) assays.
- Neuroprotective Effects
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study on a related indole derivative demonstrated significant tumor regression in xenograft models when administered at therapeutic doses .
- Another investigation into the antimicrobial properties showed that a sulfanyl-containing indole compound had a higher efficacy compared to standard antibiotics in treating resistant bacterial strains .
Q & A
Basic Synthesis Methods and Optimization
Q: What are the recommended synthetic routes for preparing (2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine, and how can reaction conditions be optimized? A: The compound can be synthesized via nucleophilic substitution or palladium-catalyzed reductive cyclization. Key steps include:
- Indole functionalization : Use 3-thioindole derivatives as intermediates, employing formic acid derivatives as CO surrogates to stabilize reactive intermediates (e.g., microfluidic systems improve yield by 15–20% under controlled temperatures ).
- Pyrrolidine-imine coupling : Optimize solvent polarity (e.g., DMF/THF mixtures) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) to enhance stereoselectivity for the (2Z) configuration .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound with >95% purity .
Structural Characterization Techniques
Q: Which analytical methods are critical for confirming the structure and stereochemistry of this compound? A: A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR to verify indole C3-S bonding (δ 3.8–4.2 ppm for SCH₂) and imine geometry (Z-configuration via NOESY cross-peaks between pyrrolidine and indole protons) .
- X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between imine N and solvent molecules) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 302.1542) .
Biological Activity and Target Identification
Q: How can researchers evaluate the biological activity of this compound, and what are plausible therapeutic targets? A: Prioritize hybrid scaffold strategies:
- In silico docking : Screen against indole-binding targets (e.g., serotonin receptors or kinase domains) using AutoDock Vina, focusing on π-π stacking with the indole ring .
- In vitro assays : Test cytotoxicity (MTT assay) and selectivity (e.g., COX-2 inhibition at IC₅₀ < 10 µM) in cancer cell lines .
- Metabolic stability : Assess hepatic microsome half-life (e.g., rat liver microsomes, t₁/₂ > 60 min) to prioritize lead candidates .
Advanced Mechanistic Studies
Q: What mechanistic insights exist for reactions involving this compound’s indole-pyrrolidine scaffold? A: Key pathways include:
- Reductive cyclization : Palladium-mediated C–N bond formation proceeds via a nitroso intermediate, with formic acid acting as a hydrogen donor (rate-determining step at 80°C, ΔG‡ ≈ 25 kcal/mol) .
- Sulfur participation : The indole-thioether moiety stabilizes transition states in nucleophilic substitutions, as shown by DFT calculations (B3LYP/6-31G*) .
- pH-dependent tautomerism : Imine-to-enamine shifts occur at pH > 8.5, altering reactivity in aqueous buffers .
Data Contradictions in Synthetic Yield
Q: How should researchers address discrepancies in reported synthetic yields (e.g., 45% vs. 70%) for this compound? A: Validate variables through controlled experiments:
- Catalyst source : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in reductive steps (latter increases yield by 12% in anhydrous conditions) .
- Temperature gradients : Microfluidic systems reduce side-product formation (e.g., 60°C vs. 80°C reduces dimerization from 15% to 5%) .
- Workup protocols : Extract with ethyl acetate vs. dichloromethane to recover polar byproducts, improving mass balance .
Stability Under Experimental Conditions
Q: What are the stability profiles of this compound under common laboratory conditions? A: Stability depends on storage and handling:
- Thermal degradation : Decomposes above 150°C (TGA data shows 5% mass loss at 120°C in N₂ atmosphere) .
- Light sensitivity : Protect from UV exposure (t₁/₂ reduces from 30 days to 7 days under direct light) .
- Solution stability : Store in DMSO at –20°C; avoid aqueous buffers (pH 7.4) beyond 24 hours due to hydrolysis .
Computational Modeling for Reactivity Prediction
Q: Which computational tools are effective for predicting the reactivity of this compound’s functional groups? A: Combine quantum mechanics and machine learning:
- DFT simulations : Optimize transition states for imine tautomerism using Gaussian09 (M06-2X/cc-pVDZ) .
- ADMET prediction : Use SwissADME to estimate logP (~2.8) and blood-brain barrier penetration (BOILED-Egg model) .
- Retrosynthesis tools : Leverage ASKCOS or Synthia to propose novel routes (e.g., via Ugi reaction) .
Advanced Analytical Techniques for Impurity Profiling
Q: How can trace impurities (<0.1%) be identified and quantified in this compound? A: Employ hyphenated techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
